molecular formula C16H18N2O2 B5773797 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B5773797
M. Wt: 270.33 g/mol
InChI Key: HKJLSRRCKSTWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide is an organic compound that features a methoxyphenyl group and a pyridinylmethyl group attached to a propanamide backbone

Future Directions

The study of new compounds is a vital part of chemistry and related fields. This compound, like many others, could potentially have interesting and useful properties that could be explored in future research .

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-pyridinemethanol.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2-pyridinemethanol to form an intermediate.

    Amidation: The intermediate is then subjected to amidation with propanoyl chloride under basic conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)propanamide.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the pyridinylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar compounds to 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide include:

    3-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)propanamide: Differing by the presence of a hydroxyl group instead of a methoxy group.

    3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)butanamide: Differing by an additional carbon in the amide chain.

    3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)propanamide: Differing by the position of the nitrogen in the pyridine ring.

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound in its specific applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-20-15-8-5-13(6-9-15)7-10-16(19)18-12-14-4-2-3-11-17-14/h2-6,8-9,11H,7,10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJLSRRCKSTWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.